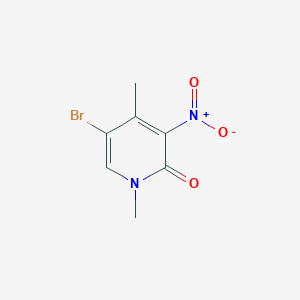5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one
CAS No.: 1446237-40-6
Cat. No.: VC4611775
Molecular Formula: C7H7BrN2O3
Molecular Weight: 247.048
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1446237-40-6 |
|---|---|
| Molecular Formula | C7H7BrN2O3 |
| Molecular Weight | 247.048 |
| IUPAC Name | 5-bromo-1,4-dimethyl-3-nitropyridin-2-one |
| Standard InChI | InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9(2)7(11)6(4)10(12)13/h3H,1-2H3 |
| Standard InChI Key | GLDCXELPUQJUIQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(C=C1Br)C)[N+](=O)[O-] |
Introduction
Chemical and Physical Properties
5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one belongs to the pyridinone family, featuring a six-membered aromatic ring with oxygen and nitrogen heteroatoms. Its structure includes a bromine atom at position 5, methyl groups at positions 1 and 4, and a nitro group at position 3 . Key physicochemical properties are summarized below:
The nitro and bromo substituents contribute to its electrophilic reactivity, making it a versatile building block for further functionalization . Stability under ambient conditions is ensured by proper storage in moisture-free environments .
Synthesis and Manufacturing
The synthesis of 5-bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one involves multi-step heterocyclic chemistry. Patent literature highlights its role as an intermediate in the preparation of bicyclic heterocycles targeting BET proteins . A generalized synthetic route may include:
-
Nitration and Bromination: Introduction of nitro and bromo groups to a pre-functionalized pyridinone scaffold.
-
Methylation: Alkylation at positions 1 and 4 using methylating agents such as methyl iodide.
-
Purification: Chromatographic or recrystallization methods to achieve >98% purity .
Critical challenges include controlling regioselectivity during bromination and minimizing side reactions from the nitro group’s electron-withdrawing effects . Process optimization, as described in patent US9737516B2, emphasizes the use of palladium catalysts and controlled reaction temperatures to enhance yield .
Applications in Pharmaceutical Research
This compound’s primary application lies in medicinal chemistry, particularly in developing BET protein inhibitors. BET proteins (BRD2, BRD3, BRD4) regulate gene expression by binding to acetylated lysine residues on histones, making them targets for cancer and inflammatory diseases .
Key Findings from Patent Literature:
-
BET Inhibition: Derivatives of 5-bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one exhibit nanomolar affinity for BRD4 bromodomains, disrupting oncogenic transcriptional programs .
-
Glioblastoma Models: In preclinical studies, analogs of this compound reduced tumor growth by 60–70% in xenograft models .
-
Structure-Activity Relationship (SAR): The nitro group enhances binding to the acetyl-lysine recognition pocket, while bromine improves solubility and metabolic stability .
These insights underscore its utility in hit-to-lead campaigns for epigenetic therapies.
| Supplier | Purity | Packaging | Price (USD) | Source |
|---|---|---|---|---|
| RPN Organics | 98% | 1 g | $21,500 | |
| AK Scientific | 99% | 1 g | $166 | |
| Chemenu | 95% | 1 g | $449 | |
| Alichem | 99% | 1 g | $456.32 |
Prices vary significantly based on purity and supplier location, with Indian manufacturers like RPN Organics offering bulk quantities (up to 1 MT) for industrial-scale applications .
Regulatory and Patent Landscape
As of 2025, 5-bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is protected under multiple patents (e.g., US9737516B2, US9918990B2) covering its synthesis and therapeutic applications . Regulatory filings highlight its classification as a non-hazardous substance under standard handling conditions, though environmental impact assessments are advised for waste disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume